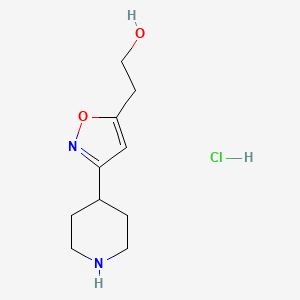
(4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone
Overview
Description
“(4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone” is a chemical compound with the molecular formula C11H19FN2O and a molecular weight of 214.28 . It is a derivative of piperidine, a heterocyclic amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19FN2O/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9/h9-10,13H,1-8H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 359.4±42.0 °C and a predicted density of 1.12±0.1 g/cm3 at 20 °C and 760 Torr . The predicted pKa is 9.75±0.10 .Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
The study by Pietra and Vitali (1972) discusses the nucleophilic aromatic substitution reactions involving piperidine, which forms part of the broader chemical family to which (4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone belongs. This research highlights the reaction mechanisms and kinetics involved when piperidine interacts with nitro-aromatic compounds, suggesting potential synthetic pathways and reactivity for related compounds like this compound (Pietra & Vitali, 1972).
Spiropiperidines Synthesis
Griggs, Tape, and Clarke (2018) review strategies for synthesizing spiropiperidines, a structural motif that shares features with this compound. Their work covers methodologies for constructing spiropiperidines, highlighting the importance of these structures in drug discovery and the synthesis of complex natural products. This suggests potential routes and strategies for synthesizing and modifying compounds like this compound for pharmaceutical applications (Griggs, Tape, & Clarke, 2018).
Methanotrophs and Methane Utilization
Strong, Xie, and Clarke (2015) discuss the application of methanotrophic bacteria in utilizing methane as a carbon source. This research is indirectly related but showcases the innovative use of microbial systems for chemical transformations, which could inspire biotechnological applications for structurally complex piperidines and fluorinated compounds (Strong, Xie, & Clarke, 2015).
Mechanism of Action
Properties
IUPAC Name |
(4-fluoropiperidin-1-yl)-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c12-10-3-6-14(7-4-10)11(15)9-2-1-5-13-8-9/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHBCTSKXXLQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[2-Bromo-6-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1413350.png)





